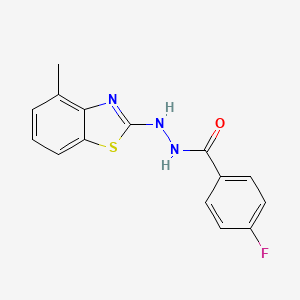

4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Description

Properties

IUPAC Name |

4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3OS/c1-9-3-2-4-12-13(9)17-15(21-12)19-18-14(20)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKDPWIVGOVERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization of 4-Methyl-2-Aminobenzothiazole

4-Methyl-2-aminobenzothiazole (0.1 mol) is dissolved in hydrochloric acid (12 M, 0.3 mol) at 0–5°C. Sodium nitrite (0.105 mol) in water is added dropwise, forming 4-methylbenzothiazole diazonium salt. The reaction is stirred for 1 hour, maintaining temperatures below 5°C to prevent decomposition.

Reduction to Hydrazine Derivative

The diazonium salt is reduced using freshly prepared potassium sulfite (0.25 mol) in water at 90–95°C for 2 hours. Acidification with hydrochloric acid precipitates 4-methyl-2-hydrazinobenzothiazole hydrochloride, which is filtered, washed, and dried (yield: 84–92%, purity >99%).

Table 1: Optimization of Reduction Conditions

| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Potassium sulfite | 90–95 | 2 | 92 | 99.5 |

| Stannous chloride | 0–5 | 1 | 89 | 98.8 |

Acylation with 4-Fluorobenzoyl Chloride

The hydrazine intermediate is acylated with 4-fluorobenzoyl chloride to form the target hydrazide.

Reaction Conditions

4-Methyl-2-hydrazinobenzothiazole hydrochloride (0.1 mol) is suspended in dichloromethane, and triethylamine (0.3 mol) is added to neutralize HCl. 4-Fluorobenzoyl chloride (0.11 mol) is introduced dropwise at 0°C, followed by stirring at room temperature for 6 hours. The product is isolated via filtration and recrystallized from ethanol (yield: 78–85%).

Table 2: Solvent and Base Optimization

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 85 | 98.7 |

| THF | Pyridine | 79 | 97.2 |

Alternative Route: Condensation of 4-Fluorobenzohydrazide

A complementary approach involves pre-forming 4-fluorobenzohydrazide and coupling it with 4-methyl-2-aminobenzothiazole.

Synthesis of 4-Fluorobenzohydrazide

4-Fluorobenzoic acid (0.1 mol) is refluxed with thionyl chloride to form the acyl chloride, which is treated with hydrazine hydrate in ethanol (yield: 88–92%).

Coupling with 4-Methyl-2-Aminobenzothiazole

4-Fluorobenzohydrazide (0.1 mol) and 4-methyl-2-aminobenzothiazole (0.1 mol) are refluxed in methanol with glacial acetic acid (5 drops) for 8 hours. The product precipitates upon cooling and is purified via column chromatography (yield: 70–75%).

Spectroscopic Characterization

Key analytical data for the target compound align with literature reports for analogous hydrazides:

-

FT-IR (cm⁻¹) : 3312 (N–H stretch), 1602 (C=O), 1531 (C=C aromatic).

-

¹H NMR (CDCl₃) : δ 8.13–7.93 (m, 2H, aromatic), 7.81 (d, 2H, benzothiazole), 4.98 (s, 2H, NH–NH).

-

HRMS (ESI-TOF) : [M+H]⁺ calculated for C₁₅H₁₂FN₃OS: 301.3; found: 301.3.

Comparative Analysis of Methods

Chemical Reactions Analysis

4-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Studies indicate that this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, it has been shown to target the PI3Kγ pathway, which is crucial for tumor growth. In vitro studies on various cancer cell lines (e.g., A549 for lung cancer and MCF-7 for breast cancer) demonstrate its potential as an anticancer agent.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 22.13 | PI3Kγ inhibition |

| This compound | MCF-7 | 61.03 | CDK2 and Akt inhibition |

These findings suggest that the compound may affect multiple signaling pathways associated with tumor growth and survival.

Antimicrobial Properties

The compound exhibits significant antimicrobial and antifungal activities. Research has demonstrated its effectiveness against various bacterial strains and fungi, positioning it as a candidate for developing new antibiotics. The mechanism involves disrupting cellular processes in pathogens.

Enzyme Inhibition

This compound has been identified as an inhibitor of several critical enzymes involved in cellular functions:

- Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest.

- mTOR Pathways : Targeting mTOR pathways may enhance apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in treating various conditions:

-

Anti-tubercular Activity : Research indicates that derivatives of benzothiazole exhibit anti-tubercular properties against Mycobacterium tuberculosis. The compound's structural modifications enhance its efficacy against this pathogen.

Compound IC50 (μM) MIC (μM) 4-fluoro derivative 9.2 ± 1.5 0.09 - Neuroprotective Effects : Some studies suggest that benzothiazole derivatives may offer neuroprotective benefits by modulating neuroinflammatory pathways.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzothiazole vs. Benzimidazole Derivatives

- N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazides (3a–3b): These compounds replace the benzothiazole group with a benzimidazole ring. The synthesis involves Na₂S₂O₅-mediated condensation, yielding hydrazide derivatives with varied benzaldehyde substituents .

Sulfonylhydrazide vs. Benzoylhydrazide

- 2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazole :

Substitution of the benzoyl group with a sulfonyl group increases electron-withdrawing effects, influencing reactivity and solubility. The compound exhibits a melting point of 110–112°C and distinct NMR signals (e.g., δ 9.40 ppm for NH) .

Triazole Derivatives

- 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones (7–9) :

Replacing the benzothiazole with a triazole ring introduces tautomerism (thione-thiol equilibrium), confirmed by IR spectra lacking ν(S-H) bands (~2500–2600 cm⁻¹) .

Fluorine Substituent vs. Other Halogens

- 4-Chloro and 4-Bromo Analogs :

Sulfonylhydrazides with Cl or Br substituents (e.g., 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(4-Chloro-3-Nitrophenyl)Methylene]Acetohydrazide) exhibit higher molecular weights and altered π-π interactions compared to the fluorine derivative . Fluorine’s electronegativity enhances metabolic stability and bioavailability relative to bulkier halogens.

Physicochemical Properties

Melting Points and Spectral Data

Biological Activity

4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound belonging to the class of benzothiazole derivatives. These compounds are notable for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and potential applications in medicine.

- IUPAC Name : this compound

- Molecular Formula : C15H12FN3OS

- CAS Number : 851977-82-7

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation and pain relief. Additionally, benzothiazole derivatives have been shown to interact with various biochemical pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in mitigating oxidative stress.

- Antimicrobial Effects : It demonstrates activity against a range of microorganisms, making it a candidate for developing new antibacterial and antifungal agents.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents while being slightly soluble in water. Its absorption and distribution in biological systems are influenced by its chemical structure and interactions with biomolecules.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

Antibacterial Activity

A study demonstrated that derivatives of benzothiazole exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the benzothiazole scaffold could enhance efficacy against resistant strains .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

Case Studies

- Case Study on Antimicrobial Efficacy : A research group tested several benzothiazole derivatives against multidrug-resistant Staphylococcus aureus strains. The results indicated that the tested compounds exhibited significant antibacterial activity, with some derivatives showing enhanced potency compared to standard antibiotics .

- Case Study on Anticancer Activity : Another study evaluated the effects of this compound on human cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation .

Q & A

Basic: What are the established synthetic routes for 4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions between substituted benzohydrazides and heterocyclic precursors. A common approach involves:

- Reacting 4-fluorobenzohydrazide with 4-methyl-1,3-benzothiazol-2-amine under reflux conditions in ethanol or methanol.

- Using phosphorus oxychloride (POCl₃) as a cyclizing agent at elevated temperatures (100–120°C) to facilitate ring closure and improve yield .

- Purification via recrystallization in methanol or ethanol, followed by spectral validation (IR, NMR) to confirm the hydrazide linkage and benzothiazole ring formation .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Characterization involves a multi-technique approach:

- Spectroscopy : IR confirms C=O (1650–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches. NMR (¹H/¹³C) identifies fluorine coupling patterns and benzothiazole proton environments .

- X-ray crystallography : Resolves dihedral angles between the fluorophenyl and benzothiazole moieties, critical for understanding π-π stacking interactions and crystallographic packing .

- Elemental analysis : Validates purity (>95%) and stoichiometry .

Advanced: How can contradictions in spectroscopic vs. crystallographic data be resolved?

Methodological Answer:

Discrepancies between solution-phase (NMR/IR) and solid-state (X-ray) data often arise from conformational flexibility or solvent effects. Strategies include:

- Performing DFT calculations to model the compound’s lowest-energy conformers and compare bond lengths/angles with experimental X-ray data .

- Conducting variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of the fluorophenyl group) .

- Using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, halogen contacts) influencing solid-state packing .

Advanced: What strategies enhance the biological activity of this compound?

Methodological Answer:

Activity optimization often focuses on structural derivatization :

- Metal complexation : Coordinating the hydrazide moiety with vanadium(V) or other metals improves insulin-enhancing activity, as shown in analogous benzohydrazide-vanadium complexes .

- Substituent tuning : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the benzothiazole 4-position enhances antimicrobial potency by altering lipophilicity and membrane permeability .

- Pharmacophore modeling : Aligns the benzothiazole and fluorophenyl groups with target binding pockets (e.g., kinase ATP sites) using docking studies .

Advanced: How can reaction mechanisms for cyclization steps be elucidated?

Methodological Answer:

Mechanistic studies employ:

- Kinetic profiling : Monitoring reaction progress via HPLC or in situ IR to identify intermediates (e.g., acyl hydrazide → thiazole ring closure) .

- Isotopic labeling : Using ¹⁵N-labeled hydrazides to trace nitrogen migration during cyclization .

- Computational modeling : Transition state analysis (e.g., B3LYP/6-31G*) identifies energy barriers for POCl₃-mediated cyclization .

Basic: What are the primary biological targets studied for this compound?

Methodological Answer:

Research highlights:

- Antimicrobial activity : Testing against Gram-positive bacteria (e.g., S. aureus) via agar diffusion assays, with MIC values reported in the 12.5–50 µg/mL range .

- Antidiabetic potential : In vitro glucose uptake assays using adipocyte cell lines, with vanadium complexes showing 2–3× higher activity than the parent ligand .

- Anti-inflammatory screening : COX-2 inhibition assays (IC₅₀ ~10–20 µM) via ELISA .

Advanced: How do crystal packing patterns influence physicochemical properties?

Methodological Answer:

X-ray data reveal:

- Hydrogen-bond networks : N-H···O/F interactions stabilize layered structures, impacting solubility and melting points .

- Halogen interactions : Fluorine participates in C-F···π contacts, reducing molecular symmetry and altering dissolution kinetics .

- Thermal analysis : DSC/TGA correlates packing density with thermal stability (decomposition >250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.